ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate
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Overview
Description
Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate is a complex organic compound that features a quinoline moiety, a phenylhydrazine group, and an ethanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate typically involves the reaction of quinoline derivatives with phenylhydrazine and ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenylhydrazine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted phenylhydrazine derivatives.
Scientific Research Applications
Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenylhydrazine group can form reactive intermediates that interact with cellular proteins, leading to apoptosis or other cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinoline-8-amine and quinoline-2-carboxylate.
Phenylhydrazine derivatives: Such as phenylhydrazine hydrochloride and phenylhydrazone.
Uniqueness
Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate is unique due to its combination of a quinoline moiety and a phenylhydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl (2E)-2-(phenylhydrazinylidene)-2-quinolin-8-ylsulfanylacetate |
InChI |
InChI=1S/C19H17N3O2S/c1-2-24-19(23)18(22-21-15-10-4-3-5-11-15)25-16-12-6-8-14-9-7-13-20-17(14)16/h3-13,21H,2H2,1H3/b22-18+ |
InChI Key |
PHUNLOXFFIZBNZ-RELWKKBWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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